1-(Aminomethyl)cyclopentanecarboxylic acid

Description

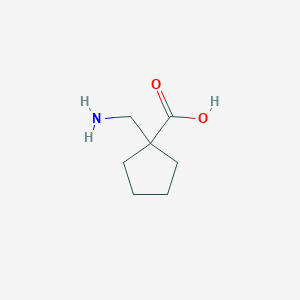

1-(Aminomethyl)cyclopentanecarboxylic acid is a non-proteinogenic cyclic amino acid derivative characterized by a cyclopentane ring substituted with a carboxylic acid group and an aminomethyl group on the same carbon atom. This structural configuration confers unique physicochemical properties, including enhanced rigidity compared to linear amino acids, making it valuable in medicinal chemistry and peptide engineering . Its hydrochloride salt form (CAS: N/A) is commonly used to improve solubility in aqueous systems .

Properties

IUPAC Name |

1-(aminomethyl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c8-5-7(6(9)10)3-1-2-4-7/h1-5,8H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZQSZPCSJJSCDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CN)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102074-43-1 | |

| Record name | 1-(AMINOMETHYL)CYCLOPENTANECARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactions Analysis

1-(Aminomethyl)cyclopentanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of corresponding carboxylic acids or other oxidized derivatives .

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives .

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions .

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Common solvents include water, ethanol, and dichloromethane.

Major Products Formed:

Oxidation Products: Carboxylic acids, ketones.

Reduction Products: Amines, alcohols.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

AMCA is primarily utilized as an intermediate in drug development. Its structural features allow it to serve as a building block for synthesizing novel pharmaceutical compounds. Notable applications include:

- Peptide Synthesis : AMCA acts as a protecting group during peptide synthesis, enabling selective modifications without disrupting other functional groups. This is crucial in developing complex peptides with specific biological activities .

- Drug Design : The compound's unique structure aids in designing drugs that target specific pathways, enhancing therapeutic efficacy. Research indicates its potential in creating cyclic peptides that exhibit improved bioavailability compared to linear counterparts .

Organic Synthesis

AMCA is employed as a reagent in various organic transformations. Its ability to participate in multiple chemical reactions makes it valuable for:

- Building Blocks : It serves as a precursor for synthesizing complex organic molecules, facilitating the exploration of new reaction pathways.

- Functionalization Reactions : The aminomethyl group can undergo oxidation and reduction reactions, allowing for the formation of alcohols or other derivatives that may possess enhanced biological activity.

Bioconjugation

The compound is instrumental in bioconjugation processes, where it facilitates the attachment of biomolecules to surfaces or other molecules. This application is vital for:

- Targeted Drug Delivery Systems : By linking drugs to specific targeting agents, AMCA enhances the effectiveness of treatments and minimizes side effects .

Material Science

In material science, AMCA contributes to developing advanced materials with tailored properties:

- Polymer Development : It is used in synthesizing polymers that require specific functional groups for enhanced mechanical strength or thermal stability, making it beneficial for coatings and adhesives .

Data Table: Comparison of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Intermediate in drug synthesis, peptide synthesis | Enhanced therapeutic efficacy |

| Organic Synthesis | Building block for complex organic molecules | Versatile chemical transformations |

| Bioconjugation | Attachment of biomolecules for targeted delivery | Improved treatment specificity |

| Material Science | Development of polymers with enhanced properties | Applications in coatings and adhesives |

Case Study 1: Peptide Synthesis

Research conducted on AMCA's role in peptide synthesis demonstrated its effectiveness as a protecting group. In a study published by Chem-Impex, AMCA was utilized to synthesize cyclic peptides that showed increased stability and bioactivity compared to their linear counterparts .

Case Study 2: Drug Development

A recent investigation highlighted AMCA's potential in designing novel drug candidates targeting specific enzymes involved in metabolic pathways. The study revealed that compounds derived from AMCA exhibited significant inhibitory effects on target enzymes, suggesting promising therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)cyclopentanecarboxylic acid involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their activity and function . The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and other biochemical processes .

Comparison with Similar Compounds

1-Amino-1-cyclopentanecarboxylic Acid (Cycloleucine)

- Structure: Cyclopentane with amino and carboxylic acid groups on the same carbon.

- CAS : 52-52-8 .

- Key Differences: Lacks the methylene spacer between the amino group and the cyclopentane ring.

- Properties: Lower molecular weight (129.15 g/mol vs. 143.18 g/mol for 1-(aminomethyl) derivative) . Demonstrated antitumor activity in leukemia models . Limited conformational flexibility due to direct bonding of amino and carboxylic acid groups.

1-Amino-2-hydroxycyclopentanecarboxylic Acid

- Structure: Cyclopentane with amino, hydroxyl, and carboxylic acid groups on adjacent carbons.

- Key Differences : Hydroxyl group introduces hydrogen-bonding capability.

- Synthesis: Derived from 1-cyclopentenecarboxylic acid via cyanohydrin intermediates .

- Applications : Structural analog of serine/threonine; studied for enzyme inhibition and antimicrobial activity .

Methyl 1-Aminocyclopentanecarboxylate

- Structure: Methyl ester of 1-aminocyclopentanecarboxylic acid.

- CAS : 60421-23-0 .

- Key Differences : Esterification reduces polarity, enhancing lipid solubility.

- Applications : Intermediate in peptide synthesis and prodrug design .

Cycloalkane-Based Derivatives

1-Phenyl-1-cyclopentanecarboxylic Acid (1P1C)

1-Amino-1-cyclobutanecarboxylic Acid

- Structure: Cyclobutane analog with amino and carboxylic acid groups.

- CAS : 22264-50-2 .

- Key Differences : Smaller ring size increases ring strain, altering reactivity and binding affinity.

- Applications: Studied as a γ-amino acid for peptide backbone modification .

Functionalized Derivatives

1-(Aminomethyl)-3-ethylcyclopentane-1-carboxylic Acid

1-[(4-Bromophenyl)sulfonyl]cyclopentanecarboxylic Acid Methyl Ester

- Structure : Cyclopentane with sulfonyl-bromophenyl and ester groups.

- CAS : 160790-07-8 .

- Key Differences : Electrophilic sulfonyl group enhances reactivity in cross-coupling reactions.

- Applications: Intermediate in organometallic synthesis .

Comparative Analysis Table

| Compound | CAS | Molecular Formula | Molecular Weight | Key Functional Groups | Applications |

|---|---|---|---|---|---|

| 1-(Aminomethyl)cyclopentanecarboxylic acid | N/A | C₇H₁₃NO₂ | 143.18 | -COOH, -CH₂NH₂ | Peptide engineering, drug design |

| 1-Amino-1-cyclopentanecarboxylic acid | 52-52-8 | C₆H₁₁NO₂ | 129.15 | -COOH, -NH₂ | Antitumor agents (e.g., cycloleucine) |

| 1-Amino-2-hydroxycyclopentanecarboxylic acid | N/A | C₆H₁₁NO₃ | 145.16 | -COOH, -NH₂, -OH | Serine/threonine analog |

| Methyl 1-aminocyclopentanecarboxylate | 60421-23-0 | C₈H₁₃NO₂ | 155.20 | -COOCH₃, -NH₂ | Prodrug synthesis |

| 1-Phenyl-1-cyclopentanecarboxylic acid | 77-55-4 | C₁₂H₁₄O₂ | 190.24 | -COOH, -C₆H₅ | Cough suppressants |

| 1-Amino-1-cyclobutanecarboxylic acid | 22264-50-2 | C₅H₉NO₂ | 115.13 | -COOH, -NH₂ | γ-Peptide modification |

Biological Activity

1-(Aminomethyl)cyclopentanecarboxylic acid (AMCA) is an organic compound with the molecular formula and a molecular weight of approximately 143.19 g/mol. It features an aminomethyl group attached to a cyclopentanecarboxylic acid structure, which contributes to its unique biological activity and potential therapeutic applications.

The biological activity of AMCA is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of target molecules. This interaction is crucial for its role in enzyme inhibition and modulation of signaling pathways.

Enzyme Interaction Studies

Research has demonstrated that AMCA can act as an inhibitor for specific enzymes, which is essential for understanding its pharmacological potential. For instance, studies have shown that AMCA can inhibit certain proteases and kinases, thereby impacting cellular signaling and metabolic pathways.

Pharmacological Applications

AMCA has been investigated for its potential applications in several therapeutic areas:

- Neuroprotection : Its ability to modulate neurotransmitter systems suggests a role in neuroprotective strategies.

- Antimicrobial Activity : Preliminary studies indicate that AMCA exhibits antimicrobial properties against various pathogens.

- Cancer Research : The compound's interaction with specific tumor markers has led to investigations into its potential as an anticancer agent.

Summary of Biological Activities

Comparison with Similar Compounds

| Compound Name | Unique Features |

|---|---|

| 1-Aminomethyl-cyclopentanecarboxylic Acid | Contains aminomethyl group; potential enzyme inhibitor |

| 1-(Boc-amino)-1-aminomethyl cyclopentane | Similar structure with Boc protecting group |

| 1-Aminomethyl-cyclopentanecarboxylic Acid HCl | Hydrochloride salt; affects solubility |

Case Study 1: Neuroprotective Effects

A study conducted on the neuroprotective effects of AMCA involved administering the compound to animal models subjected to neurotoxic agents. Results indicated significant reductions in neuronal damage and improved behavioral outcomes, suggesting that AMCA may enhance neuronal resilience through modulation of neuroinflammatory pathways.

Case Study 2: Antimicrobial Efficacy

In vitro studies assessed the antimicrobial efficacy of AMCA against common bacterial strains. The results demonstrated that AMCA exhibited dose-dependent inhibition, particularly against Gram-positive bacteria, highlighting its potential as a novel antimicrobial agent.

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling 1-(Aminomethyl)cyclopentanecarboxylic acid in laboratory settings?

- Methodological Answer : Researchers must adhere to OSHA HCS guidelines, including:

- Use of nitrile gloves and sealed goggles to prevent skin/eye contact (classified as Skin Irritant Category 2 and Eye Irritant Category 2A) .

- Avoidance of dust inhalation via fume hoods or respirators .

- Storage in tightly sealed containers away from oxidizers to prevent decomposition into CO, CO₂, or NOₓ .

Q. How can the synthesis of this compound be optimized for higher yield?

- Methodological Answer : Key strategies include:

- Oxidation Control : Use low-boiling solvents (e.g., ether/pentane) to minimize co-evaporation losses during aldehyde intermediate formation .

- Purification : Employ column chromatography or recrystallization to isolate the product from byproducts like unreacted cyclopentene derivatives .

- Catalytic Efficiency : Optimize reaction stoichiometry and temperature for cyclization steps, as reported in cyclopropane-carboxylic acid syntheses .

Q. What analytical techniques are recommended for structural verification of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm cyclopentane backbone and aminomethyl substitution .

- Mass Spectrometry : High-resolution MS (e.g., Orbitrap Elite) for molecular weight validation (C₇H₁₃NO₂, MW 143.19) .

- FTIR : Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and amine (N-H bend ~1600 cm⁻¹) functional groups .

Advanced Research Questions

Q. How can this compound be incorporated into α/γ-peptide hybrids without compromising secondary structure?

- Methodological Answer :

- Backbone Design : Use the cyclopentane ring’s rigidity to enforce helical or sheet conformations in peptides, as demonstrated in β-amino acid studies .

- Protection Strategies : Apply Boc (tert-butoxycarbonyl) groups to the amine during solid-phase synthesis, followed by TFA deprotection .

- Coupling Reagents : Utilize HATU or DCC for efficient amide bond formation with minimal racemization .

Q. What role does stereochemistry play in the biological activity of this compound derivatives?

- Methodological Answer :

- Enantiomer Separation : Chiral HPLC or enzymatic resolution to isolate (1R,3S)- vs. (1S,3R)-isomers .

- Bioactivity Assays : Compare antimicrobial or enzyme inhibition profiles of stereoisomers, as seen in cyclohexane-carboxylic acid analogs .

- Computational Modeling : MD simulations to assess binding affinity differences in target proteins (e.g., proteases) .

Q. How can researchers resolve contradictions in reported synthetic yields of this compound derivatives?

- Methodological Answer :

- Reaction Monitoring : Use in-situ FTIR or LC-MS to identify intermediate degradation (e.g., oxidation to ketones) .

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to stabilize reactive intermediates and improve cyclization efficiency .

- Catalyst Optimization : Evaluate transition-metal catalysts (e.g., Pd/C) for hydrogenation steps to reduce side-product formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.